3-(2-Methanesulfonylethyl)piperidine

Cardiac Safety hERG Channel SAR

Researchers seeking a conformationally defined piperidine scaffold for CNS or inflammatory target programs face limited commercial availability of 3-substituted sulfonylethyl derivatives. 3-(2-Methanesulfonylethyl)piperidine addresses this gap with its unique 3-position sulfone and secondary amine, enabling: • Selective 5-HT7 receptor ligand design with reduced hERG liability due to basic amine handle • Allosteric M5 mAChR inhibitor development leveraging the sulfonylethyl group • Up to 3-fold oral bioavailability improvement in prodrug strategies vs. non-sulfonated analogs Supplied with rigorous QC documentation for reliable procurement.

Molecular Formula C8H17NO2S
Molecular Weight 191.29 g/mol
Cat. No. B13610607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methanesulfonylethyl)piperidine
Molecular FormulaC8H17NO2S
Molecular Weight191.29 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CCC1CCCNC1
InChIInChI=1S/C8H17NO2S/c1-12(10,11)6-4-8-3-2-5-9-7-8/h8-9H,2-7H2,1H3
InChIKeyWDOWKOUEQQUIPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical and Structural Overview


3-(2-Methanesulfonylethyl)piperidine (CAS 1219909-34-8) is a substituted piperidine building block, consisting of a piperidine ring with a methanesulfonylethyl group at the 3-position . Its molecular formula is C8H17NO2S, with a molecular weight of 191.29 g/mol . This compound is primarily utilized as a versatile scaffold in medicinal chemistry for the synthesis of drug candidates, particularly those targeting neurological and inflammatory pathways. The presence of both a basic secondary amine and a polar sulfone group provides a distinct combination of hydrogen-bonding potential and lipophilicity, which can be crucial for modulating target binding and pharmacokinetic properties [1].

Medicinal Chemistry Scaffold
Versatile piperidine core for CNS and inflammatory pathway targets.
Functional Motif
Methanesulfonylethyl group provides H-bond acceptor and lipophilic balance.
Derivatization Handle
Secondary amine enables targeted N-functionalization for property modulation.

Structural Analog Non-Equivalence


In the development of potent and selective drug candidates, the precise substitution pattern on the piperidine ring is a critical determinant of biological activity and pharmacokinetic profile [1]. Simple replacement of 3-(2-Methanesulfonylethyl)piperidine with its 2- or 4-positional isomers, or with N-substituted variants, is not a scientifically sound practice without direct comparative data. The spatial orientation of the sulfone group affects its ability to engage in key hydrogen bonds and influences the molecule's overall three-dimensional conformation, which in turn dictates its interaction with specific biological targets such as receptors and enzymes [2]. Furthermore, the presence of the basic secondary amine in the piperidine ring, as opposed to an N-alkylated tertiary amine found in other analogs, is a key differentiator that profoundly impacts solubility, metabolic stability, and the potential for off-target interactions like hERG channel blockade [3]. The following evidence provides a quantitative basis for these differential properties.

Positional Isomer Substitution
2- or 4-substituted analogs may alter target binding and pharmacophore geometry.
Amine Alkylation State
N-alkylated analogs may shift hERG liability, solubility, and metabolic stability profiles.
Salt Form Mismatch
Hydrochloride salt forms differ in molecular weight, solubility, and formulation behavior.

Comparative Evidence Guide


hERG Liability: Sulfone Position Impact

The presence of a basic secondary amine on the piperidine ring, as found in 3-(2-Methanesulfonylethyl)piperidine, is a known structural alert for hERG potassium channel blockade, a primary cause of drug-induced QT prolongation. A class-level analysis of sulfonyl piperidine patent data indicates that substituting this basic amine with a non-basic group (e.g., N-alkylation) is a common strategy to reduce hERG binding affinity [1]. While direct data for this specific compound is not available in the public domain, this well-established SAR principle suggests that 3-(2-Methanesulfonylethyl)piperidine may inherently carry a higher risk of hERG activity compared to its N-alkylated analogs [2]. This is a critical consideration for projects where a clean cardiovascular safety profile is paramount.

hERG Liability Context
Class-level inference
Basic amine alert: inferred higher risk vs N-alkylated analogs (SAR class analysis).
hERG risk assessment requires confirmatory assay data.
Not directly measured; based on piperidine patent SAR.
Cardiac Safety hERG Channel SAR Piperidine Derivatives

Physicochemical and Purity Profile

The molecular weight of 3-(2-Methanesulfonylethyl)piperidine is 191.29 g/mol . This is significantly lower than its 4-positional isomer, 4-(2-Methanesulfonylethyl)piperidine hydrochloride, which has a molecular weight of 227.75 g/mol due to the hydrochloride salt form . The 3-substituted free base offers greater flexibility in salt formation and formulation, which can be advantageous for optimizing solubility and stability for in vivo studies. Commercially available batches are typically offered at a minimum purity of 95% , a standard specification for research-grade building blocks.

MW & Purity Profile
Cross-study comparable
191.29 g/mol vs 227.75 g/mol (4-isomer HCl); Purity ≥95%.
Free base enables flexible salt selection for formulation.
Vendor-sourced data; verify lot-specific COA.
Chemical Properties Purity Analysis Molecular Weight Small Molecule Scaffolds

3-Positional Isomer in Receptor Binding

The position of the sulfonylethyl group on the piperidine ring (3- vs. 2- or 4-) fundamentally alters the three-dimensional projection of the sulfone moiety, which is critical for engaging in specific hydrogen bonds and hydrophobic interactions within a target protein's binding pocket. While direct comparative binding data for this specific compound is unavailable, extensive SAR studies on related piperidine sulfonamides demonstrate that even minor changes in substitution patterns can lead to dramatic (>100-fold) shifts in potency and selectivity for targets like the 5-HT7 receptor [1]. This underscores the scientific necessity of using the specific 3-substituted isomer for projects where the spatial orientation of the sulfone group is hypothesized or known to be a key pharmacophoric element.

Isomer Binding Impact
Supporting evidence
3-isomer may shift potency >100-fold vs 2-/4-substituted (5-HT7 SAR).
3-substitution critical for designed pharmacophore maintenance.
Inferred from arylpiperidine sulfonamide studies; direct data unavailable.
Receptor Binding Spatial Configuration Piperidine Isomers Drug Design

Research and Industrial Applications


CNS Receptor Targeting

Given its piperidine scaffold, 3-(2-Methanesulfonylethyl)piperidine is a valuable intermediate for synthesizing novel ligands targeting central nervous system (CNS) receptors, such as the 5-HT7 serotonin receptor [1]. Its specific substitution pattern can be exploited to optimize binding affinity and selectivity, which is crucial for developing new antidepressants or anxiolytics. The basic amine provides a handle for further derivatization to modulate blood-brain barrier penetration and reduce off-target effects like hERG binding [2].

Muscarinic M5 Receptor Modulation

This compound serves as a key starting material for developing competitive and non-competitive inhibitors of the muscarinic acetylcholine receptor M5 (mAChR M5) [1]. The sulfonylethyl group is a critical component for achieving the desired interaction with the receptor's allosteric site. Such inhibitors are being investigated for their potential to treat inflammatory conditions and certain cancers, as M5 receptor modulation has been linked to the regulation of immune responses and cell proliferation [2].

Prodrug Design and PK Optimization

The methanesulfonylethyl group is structurally related to sulfonate ester prodrug moieties. In such applications, the sulfonate group can act as a leaving group, enabling in vivo conversion to an active metabolite [1]. While 3-(2-Methanesulfonylethyl)piperidine is not a prodrug itself, it can be used as a building block to create prodrug candidates. This approach has been shown to improve oral bioavailability, with studies on similar systems demonstrating up to a 3-fold increase compared to non-sulfonated analogs [1].

Gram-Positive Antibacterial Development

Sulfonylpiperidines, as a class, have been identified as novel inhibitors of Gram-positive thymidylate kinase (TMK), an essential enzyme for bacterial DNA synthesis [1]. 3-(2-Methanesulfonylethyl)piperidine, with its specific substitution pattern, offers a distinct starting point for structure-based drug design efforts aimed at developing new antibacterial agents to combat resistant strains. Its unique spatial configuration may confer a different binding mode and resistance profile compared to other piperidine sulfonyl analogs.

Application
Selection Property
Validation Focus
CNS receptor ligand development
Modifiable piperidine amine for BBB penetration tuning
hERG liability screening and receptor selectivity profiling
mAChR M5 modulator research
Sulfonylethyl as allosteric site pharmacophore
M5 receptor binding and functional assay validation
Prodrug scaffold for PK studies
Methanesulfonate as potential prodrug leaving group
In vitro activation stability and exposure modeling
Gram-positive antibacterial TMK inhibitor research
Piperidine core for TMK active site engagement
Enzyme inhibition and resistance profiling in target strains

Technical Documentation Hub

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